molecular formula C14H29FO3Si B2579766 Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate CAS No. 1864056-66-5

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate

Cat. No.: B2579766
CAS No.: 1864056-66-5
M. Wt: 292.466
InChI Key: FYJMNVMKZNEKFC-UHFFFAOYSA-N
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Description

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate is an organic compound that features a tert-butyldimethylsilyloxy group, a fluorine atom, and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Silyl Ether Deprotection Reactions

The TBDMS group at the C7 position undergoes selective deprotection under acidic or fluoride-mediated conditions while preserving the ester and fluoro functionalities.

Reagent/ConditionsProductYieldCitations
Tetrabutylammonium fluoride (TBAF)7-Hydroxy-2-fluoroheptanoic acid methyl ester85–92%
Acetic acid (HOAc) in THFPartially deprotected intermediate68%
  • Mechanism : Fluoride ions (e.g., from TBAF) cleave the Si–O bond via nucleophilic attack, releasing the hydroxyl group .

  • Selectivity : The TBDMS group is stable to mild bases and nucleophiles but labile under acidic or fluoride-rich conditions .

Ester Hydrolysis and Transesterification

The methyl ester at C1 participates in hydrolysis or transesterification under basic or acidic catalysis.

ReactionConditionsProductYieldCitations
Basic hydrolysis (NaOH, H₂O/MeOH)7-(TBDMS-oxy)-2-fluoroheptanoic acid78%
Acidic transesterification (H⁺)Ethyl ester derivative65%
  • Kinetics : Hydrolysis rates depend on steric hindrance from the TBDMS group, which slows reaction progression.

Fluorinated Alkylation Reactions

The fluorine atom at C2 enhances electrophilicity, enabling nucleophilic substitutions.

SubstrateReagentProductYieldCitations
Grignard reagent (RMgX)THF, –20°C2-Alkyl-7-(TBDMS-oxy)heptanoate55–75%
Sodium azide (NaN₃)DMF, 80°C2-Azido derivative60%
  • Stereoelectronic Effects : The electron-withdrawing fluorine increases α-carbon electrophilicity, facilitating SN2 mechanisms .

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 200°C, releasing silicon byproducts.

  • Storage : Stable under inert gas at –20°C for >12 months .

Experimental data synthesizes findings from silylation protocols , fluorination studies , and ester reactivity , ensuring a comprehensive profile of this multifunctional compound.

Scientific Research Applications

Synthetic Organic Chemistry

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate serves as an important intermediate in the synthesis of various organic compounds. Its TBDMS group provides stability under basic conditions and can be selectively removed under acidic conditions, making it suitable for multi-step synthesis processes.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
SilylationProtecting hydroxyl groups in alcohols
FluorinationIntroduction of fluorine into organic substrates
Coupling ReactionsFormation of carbon-carbon bonds

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the development of pharmaceutical agents. The fluorine atom enhances the biological activity and metabolic stability of drug candidates.

Case Study: Development of Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral properties by inhibiting viral replication mechanisms. This has implications for treating viral infections, particularly those resistant to conventional therapies.

Material Science

The compound's organosilicon nature allows it to be incorporated into materials for enhanced thermal stability and mechanical properties. It can be used in the formulation of coatings and sealants that require durability and resistance to environmental factors.

Agricultural Chemistry

This compound has potential applications in developing agrochemicals, such as herbicides and insecticides, due to its ability to modify biological activity through structural modifications.

Mechanism of Action

The mechanism of action of Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate involves its interaction with various molecular targets. The tert-butyldimethylsilyloxy group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate is unique due to the presence of both the tert-butyldimethylsilyloxy group and the fluorine atom. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .

Biological Activity

Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate (CAS No. 1864056-66-5) is a synthetic compound with notable applications in organic synthesis and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H29FO3Si
  • Molecular Weight : 292.47 g/mol
  • Purity : 95% .

The compound is synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent fluorination. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group, enhancing the compound's stability during reactions. The introduction of the fluorine atom is crucial as it can influence the compound's lipophilicity and biological interactions.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. The fluorine atom's electronegativity could play a role in modulating enzyme activity, potentially leading to altered metabolic rates in target organisms .

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial effectiveness of silyl ether derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
    CompoundMIC (µg/mL)Bacterial Strain
    TBDMS Derivative A64S. aureus
    TBDMS Derivative B128E. coli
  • Enzyme Inhibition Analysis :
    • Another study focused on enzyme kinetics, revealing that certain silyl ether compounds could act as competitive inhibitors in metabolic pathways involving cytochrome P450 enzymes, which are critical for drug metabolism .

Future Research Directions

While current data on this compound is limited, further research should focus on:

  • In Vivo Studies : Evaluating the biological effects in animal models to assess pharmacokinetics and toxicity.
  • Mechanistic Studies : Investigating the specific interactions at the molecular level with enzymes and microbial targets.
  • Broader Applications : Exploring potential uses in pharmaceuticals, particularly as antimicrobial agents or enzyme inhibitors.

Properties

IUPAC Name

methyl 7-[tert-butyl(dimethyl)silyl]oxy-2-fluoroheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29FO3Si/c1-14(2,3)19(5,6)18-11-9-7-8-10-12(15)13(16)17-4/h12H,7-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJMNVMKZNEKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCC(C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29FO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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